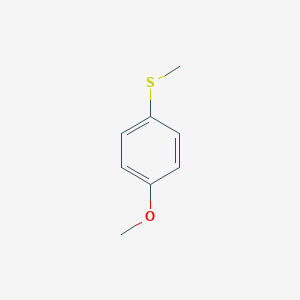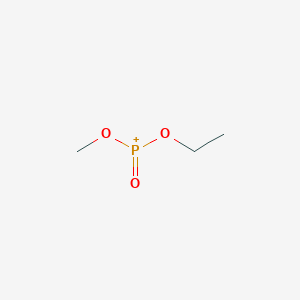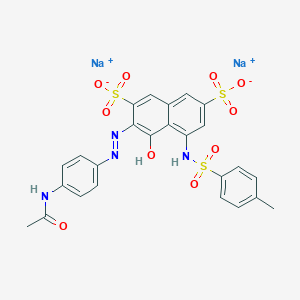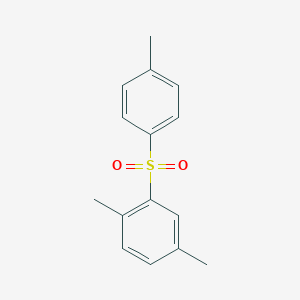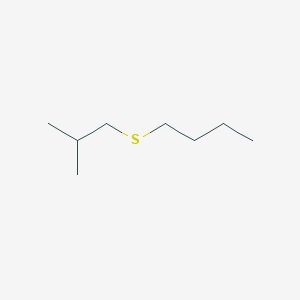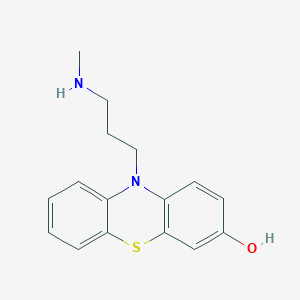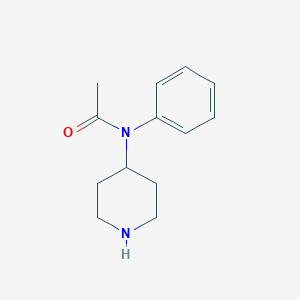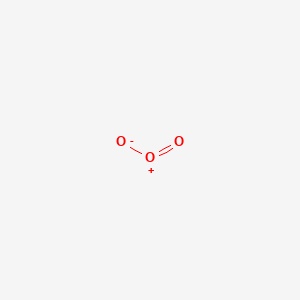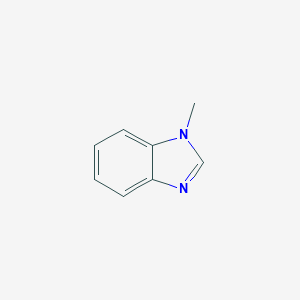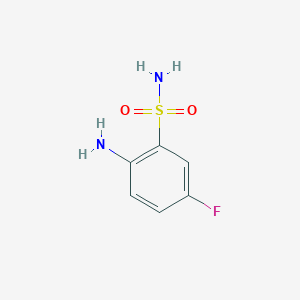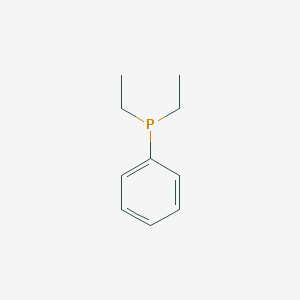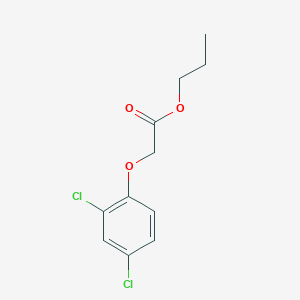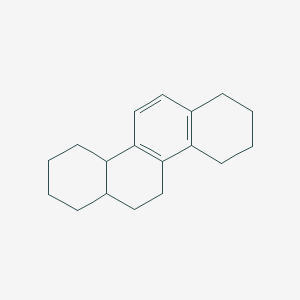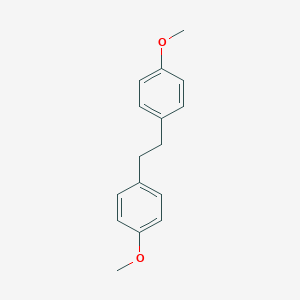
4,4'-Dimethoxybibenzyl
概要
説明
4,4'-Dimethoxybibenzyl (DMBB) is a natural compound that is found in many plants, including orchids, as well as in some fungi. It has been the subject of much research in recent years due to its potential therapeutic applications. DMBB is a biphenyl derivative, which means that it is composed of two benzene rings that are connected by a carbon-carbon double bond.
作用機序
The exact mechanism of action of 4,4'-Dimethoxybibenzyl is not fully understood, but it is believed to act by inhibiting various signaling pathways that are involved in cell growth and inflammation. 4,4'-Dimethoxybibenzyl has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell growth. 4,4'-Dimethoxybibenzyl has also been found to inhibit the activity of STAT3, a transcription factor that plays a role in cell growth and survival.
生化学的および生理学的効果
4,4'-Dimethoxybibenzyl has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 4,4'-Dimethoxybibenzyl has also been found to increase the levels of glutathione, an important antioxidant molecule. Additionally, 4,4'-Dimethoxybibenzyl has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One advantage of using 4,4'-Dimethoxybibenzyl in lab experiments is that it is a natural compound and can be easily synthesized. Additionally, 4,4'-Dimethoxybibenzyl has been shown to have a wide range of biological activities, making it a useful tool for studying various cellular processes. However, one limitation of using 4,4'-Dimethoxybibenzyl is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are many future directions for the study of 4,4'-Dimethoxybibenzyl. One area of research is the development of 4,4'-Dimethoxybibenzyl-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the molecular mechanisms by which 4,4'-Dimethoxybibenzyl exerts its biological effects. Additionally, the synthesis of 4,4'-Dimethoxybibenzyl derivatives with improved potency and selectivity could lead to the development of more effective drugs. Finally, the study of the pharmacokinetics and pharmacodynamics of 4,4'-Dimethoxybibenzyl could provide valuable information for its clinical use.
科学的研究の応用
4,4'-Dimethoxybibenzyl has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. 4,4'-Dimethoxybibenzyl has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 4,4'-Dimethoxybibenzyl has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
1657-55-2 |
|---|---|
製品名 |
4,4'-Dimethoxybibenzyl |
分子式 |
C16H18O2 |
分子量 |
242.31 g/mol |
IUPAC名 |
1-methoxy-4-[2-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H18O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,3-4H2,1-2H3 |
InChIキー |
YPJNONWWTLUVEF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC2=CC=C(C=C2)OC |
正規SMILES |
COC1=CC=C(C=C1)CCC2=CC=C(C=C2)OC |
その他のCAS番号 |
1657-55-2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B167830.png)
